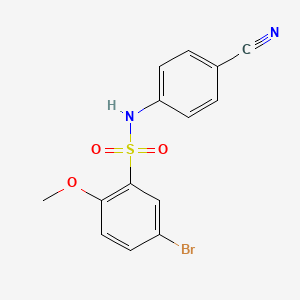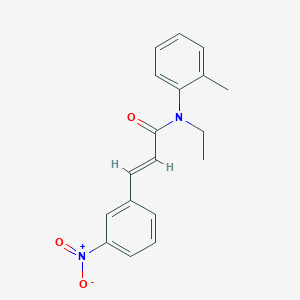![molecular formula C25H21N3O2S B5731161 N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide, commonly known as "Naptumomab estafenatox," is a monoclonal antibody that has shown promising results in scientific research for the treatment of various diseases.
作用機序
Naptumomab estafenatox works by binding to a specific protein known as 5T4, which is overexpressed in many types of cancer cells. This binding leads to the activation of the immune system, which then targets and destroys the cancer cells. Additionally, it has also been shown to have anti-angiogenic properties, which prevent the growth of blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
Naptumomab estafenatox has been shown to have minimal toxicity and side effects in preclinical studies. It has also been shown to have a long half-life, which allows for less frequent dosing. Additionally, it has been shown to have a high affinity for the 5T4 protein, which leads to a potent anti-tumor effect.
実験室実験の利点と制限
One of the main advantages of Naptumomab estafenatox is its specificity for the 5T4 protein, which allows for targeted therapy. Additionally, it has been shown to have minimal toxicity and side effects, making it a promising candidate for clinical trials. However, one limitation is the cost of production, which may limit its accessibility for widespread use.
将来の方向性
There are several future directions for the use of Naptumomab estafenatox in scientific research. One area of focus is the development of combination therapies, which may enhance the anti-tumor effect of Naptumomab estafenatox. Additionally, further studies are needed to determine the optimal dosing regimen and the potential for resistance to the antibody. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Naptumomab estafenatox in humans.
Conclusion:
In conclusion, Naptumomab estafenatox is a promising monoclonal antibody that has shown potential in the treatment of various types of cancer and autoimmune diseases. Its specificity for the 5T4 protein, minimal toxicity and side effects, and long half-life make it a promising candidate for clinical trials. However, further studies are needed to determine the optimal dosing regimen, potential for resistance, and cost-effectiveness of the antibody.
合成法
The synthesis of Naptumomab estafenatox involves the use of recombinant DNA technology. The gene encoding for the monoclonal antibody is inserted into a host cell, which then produces the antibody. The antibody is then purified using various chromatography techniques to obtain the final product.
科学的研究の応用
Naptumomab estafenatox has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancers, including ovarian, breast, and lung cancer. Additionally, it has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-[3-[(E)-C-methyl-N-[(2-naphthalen-1-ylacetyl)amino]carbonimidoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c1-17(19-9-5-11-21(15-19)26-25(30)23-13-6-14-31-23)27-28-24(29)16-20-10-4-8-18-7-2-3-12-22(18)20/h2-15H,16H2,1H3,(H,26,30)(H,28,29)/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPMINDGTXXEFT-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{(1E)-1-[2-(naphthalen-1-ylacetyl)hydrazinylidene]ethyl}phenyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)


![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)

![2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide](/img/structure/B5731132.png)
![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
